
5,6,7,8-Tetrahydroindolizine
Descripción general
Descripción
5,6,7,8-Tetrahydroindolizine is a heterocyclic compound that belongs to the indolizine family. It is characterized by a bicyclic structure consisting of a six-membered ring fused to a five-membered nitrogen-containing ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route for 5,6,7,8-Tetrahydroindolizine involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester. This process produces 6,7-dihydroindolizin-8(5H)-one, which can then be formylated at the C-3 position and subsequently reduced to yield this compound .
Another method involves the palladium-catalyzed arylation and heteroarylation of 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines. This process uses various aryl halides and palladium catalysts under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydroindolizine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 8-oxo derivatives.
Reduction: Reduction reactions can convert formylated derivatives back to the parent compound.
Substitution: Substitution reactions, particularly arylation and heteroarylation, are common for modifying the indolizine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and aryl halides are commonly employed in arylation reactions.
Major Products
The major products formed from these reactions include various substituted indolizine derivatives, such as 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines .
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydroindolizine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydroindolizine and its derivatives involves interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific derivative and its structure-activity relationship.
Comparación Con Compuestos Similares
Similar Compounds
Indolizine: The parent compound of 5,6,7,8-Tetrahydroindolizine, which lacks the tetrahydro modification.
8-Oxo-5,6,7,8-Tetrahydroindolizine: An oxidized derivative of this compound.
3-Aryl-5,6,7,8-Tetrahydroindolizine: A substituted derivative with aryl groups at the C-3 position.
Uniqueness
This compound is unique due to its tetrahydro modification, which imparts different chemical and biological properties compared to its parent compound, indolizine. This modification enhances its potential as a pharmacologically active compound, particularly in anticancer research .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-6-9-7-3-5-8(9)4-1/h3,5,7H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYASHELNMUPRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


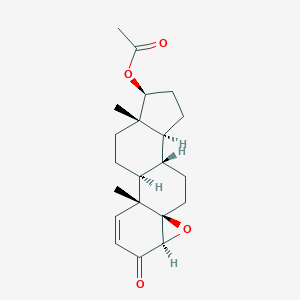

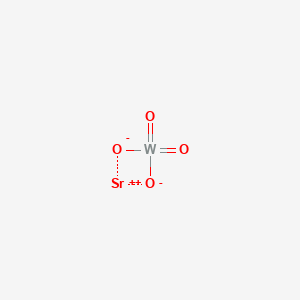
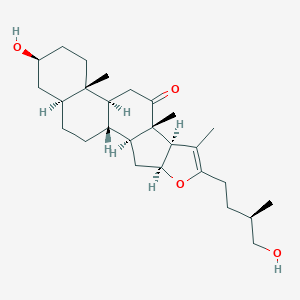

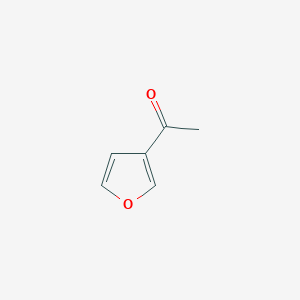
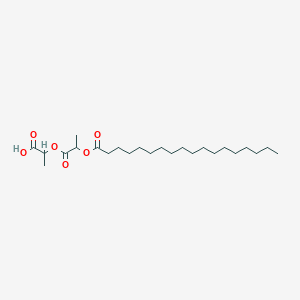



![4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)



